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Compound of Interest

Compound Name:
2,2-Dimethyl thiazolidine

hydrochloride

CAS No.: 822-44-6

Cat. No.: B1220868

Get Quote

Executive Summary & Mechanism
2,2-Dimethyl thiazolidine (DMT) is a condensation product of cysteamine and acetone. In

biological research, it primarily serves as a "masked" thiol or prodrug. Unlike free thiols (which

oxidize rapidly to disulfides) or aminothiols (which can cause severe gastric irritation), DMT is

lipophilic and relatively stable at neutral pH.

Upon administration, DMT undergoes hydrolysis—accelerated by acidic pH—to release the

active pharmacological agent, cysteamine, and the metabolic byproduct, acetone.

Key Challenges:

Hydrolytic Instability: DMT hydrolyzes rapidly in acidic environments (pH < 4), such as the

stomach or unbuffered aqueous vehicles.

Physical State: The free base (CAS 19351-18-9) is a liquid, whereas the hydrochloride salt is

a solid.
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Dosing Volume: High doses (often required for radioprotection) necessitate high-

concentration formulations.

Mechanism of Action & Hydrolysis Pathway
The following diagram illustrates the critical hydrolysis equilibrium that dictates formulation

choice.
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Figure 1: Hydrolytic pathway of 2,2-dimethyl thiazolidine. Formulation must prevent ring

opening prior to systemic absorption.

Pre-Formulation Characterization
Before beginning animal work, determine the form of your starting material.
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Property Free Base (Liquid) Hydrochloride Salt (Solid)

CAS Number 19351-18-9 822-44-6 (or similar)

Appearance Colorless to pale yellow liquid White crystalline powder

Solubility (Water) Low / Immiscible High (Soluble)

Solubility (Organic) High (DMSO, Ethanol, Oils) Low (in non-polar solvents)

Stability (pH 7) Moderate Moderate

Stability (pH 2) Unstable (Hydrolyzes) Unstable (Hydrolyzes)

Preferred Route Oral (Oil), IP (Co-solvent) IP/IV (Buffered Saline)

Protocol A: Lipid-Based Formulation (Oral Gavage)
Best for: Free Base Liquid Rationale: Oil vehicles protect the thiazolidine ring from hydrolysis in

the stomach (pH 1.5–3.5), allowing intact absorption in the intestine.

Reagents
2,2-Dimethyl thiazolidine (Free Base, >98% purity).

Vehicle: Corn Oil (USP grade) or Sesame Oil.

Optional: 5% Ethanol (if solvation is slow).

Step-by-Step Procedure
Calculate Dose:

Target Dose: e.g., 200 mg/kg.

Animal Weight: 250 g rat.

Dose Volume: Max 5 mL/kg (1.25 mL per rat).

Required Conc: 40 mg/mL.
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Weighing:

Weigh the liquid DMT directly into a glass vial. Note: Density is ~1.02 g/mL.

Mixing:

Add the required volume of Corn Oil.

Vortex vigorously for 2 minutes. The lipophilic free base should mix well with the oil.

Troubleshooting: If phase separation occurs, add 5% v/v absolute ethanol to the oil before

mixing.

Storage:

Prepare fresh daily. Oils can oxidize; DMT can hydrolyze if the oil contains moisture.

Keep ambient or at 4°C.

Protocol B: Aqueous Buffered Formulation (IP/IV
Injection)
Best for: Hydrochloride Salt OR Free Base (with co-solvent) Rationale: Parenteral routes

bypass the stomach. However, the vehicle must be near neutral pH (7.0–7.4) to prevent pain

and premature hydrolysis in the syringe.

Reagents
2,2-Dimethyl thiazolidine (HCl salt or Free Base).

Solvent A: DMSO (sterile).

Diluent B: PBS (Phosphate Buffered Saline, pH 7.4, 0.1M) or Saline (0.9%).

pH Adjustment: 1N NaOH (if using HCl salt).

Step-by-Step Procedure
Stock Preparation (Active Phase):
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Dissolve DMT in 100% DMSO to create a 10x stock solution (e.g., 500 mg/mL).

Why DMSO? It prevents hydrolysis during storage of the stock.

Dilution (Immediately Pre-Dose):

Dilute the DMSO stock 1:10 into sterile PBS (pH 7.4).

Final vehicle: 10% DMSO / 90% PBS.

pH Check (Critical):

If using the HCl salt, the solution will turn acidic upon dissolution.

Check pH with a micro-strip. Adjust carefully to pH 7.0–7.4 using 1N NaOH.

Warning: Do not overshoot pH > 8, as this may promote oxidation of released thiols if any

hydrolysis occurs.

Filtration:

Pass through a 0.22 µm PES syringe filter for sterility.

Administration:

Inject within 30 minutes of preparation.

Quality Control & Validation
Do not assume stability. Validate your formulation using a simple HPLC or NMR check if

possible.
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Test Method Acceptance Criteria

Identity H-NMR (D2O or CDCl3)

Distinct methyl singlets at ~1.5

ppm (thiazolidine) vs. ~2.2

ppm (free acetone).

Hydrolysis Ellman’s Reagent (DTNB)

Negative reaction. (Positive

reaction indicates free

thiol/hydrolysis).

Appearance Visual Inspection
Clear, single-phase solution.

No precipitation.

Ellman's Test for Formulation Stability
Take 10 µL of formulation.

Dilute in 990 µL PBS (pH 8).

Add 10 µL DTNB solution.

Result:

Yellow Color: Free thiol present (Hydrolysis occurred = Bad formulation).

Colorless: Thiazolidine ring intact (Good formulation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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